molecular formula C24H21ClN4O3S B11667773 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Cat. No.: B11667773
M. Wt: 481.0 g/mol
InChI Key: OXUBFMAGXIHONM-ZMFRSBBQSA-N
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Description

2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole core, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under reflux conditions with appropriate solvents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the benzodiazole core.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts such as palladium or copper.

Major Products

The major products of these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can interact with biological macromolecules, while the chlorophenyl and methoxyphenyl groups can modulate its activity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENYL)BENZODIAZOLE: Shares the benzodiazole core but lacks the methoxyphenyl group.

    4-CHLOROBENZYLIDENEACETOHYDRAZIDE: Contains the chlorophenyl group but lacks the benzodiazole core.

    METHYL 2-(4-CHLOROPHENYL)ACETATE: Similar in having the chlorophenyl group but differs significantly in structure.

Uniqueness

The uniqueness of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which confer a unique set of chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H21ClN4O3S

Molecular Weight

481.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4O3S/c1-32-22-12-17(8-11-21(22)30)13-26-28-23(31)15-33-24-27-19-4-2-3-5-20(19)29(24)14-16-6-9-18(25)10-7-16/h2-13,30H,14-15H2,1H3,(H,28,31)/b26-13-

InChI Key

OXUBFMAGXIHONM-ZMFRSBBQSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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